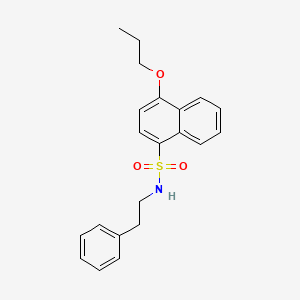![molecular formula C19H22ClN3O2 B12213024 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12213024.png)
7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions can introduce various substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated precursors, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed for their biological and chemical properties.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical spaces.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
Quinazolinone derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-2-aminoquinazolin-5(6H)-one: A related compound with similar structural features.
7-(2-chlorophenyl)-2-(ethylamino)quinazolin-5(6H)-one: Another derivative with a different alkyl group.
Uniqueness
The unique combination of the 2-chlorophenyl group and the 3-ethoxypropylamino group in 7-(2-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydroquinazolin-5(6H)-one may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22ClN3O2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(3-ethoxypropylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-9-5-8-21-19-22-12-15-17(23-19)10-13(11-18(15)24)14-6-3-4-7-16(14)20/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,21,22,23) |
InChI Key |
LGEVRUWQAHPVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12212944.png)
![7-Phenyl-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12212952.png)
![[1,1'-Biphenyl]-3,4-dicarboxylic acid](/img/structure/B12212957.png)
![6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B12212967.png)
![4-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12212975.png)
![N-(2-oxo-2H-chromen-6-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12212982.png)
![N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B12212987.png)
![2-(dipropylamino)-3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12212994.png)

![3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12212999.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12213000.png)
![1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone](/img/structure/B12213007.png)
![3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213010.png)
